2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE
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Overview
Description
2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by the presence of multiple functional groups, including cyano, nitro, and dichloropyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloro-2-pyridyl alcohol with 4-hydroxyphenoxy-5-nitrobenzonitrile under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and dichloropyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the cyano or dichloropyridyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can yield various substituted derivatives.
Scientific Research Applications
2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL AMINE
- 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL METHYL ETHER
Uniqueness
2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of both cyano and nitro groups, along with the dichloropyridyl moiety, distinguishes it from similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-5-nitrobenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2N4O4/c20-13-7-16(21)19(24-10-13)29-15-3-1-14(2-4-15)28-18-6-12(9-23)11(8-22)5-17(18)25(26)27/h1-7,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDLKRHSGXTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])OC3=C(C=C(C=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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